Cas no 7803-49-8 (Hydroxylamine Solution(50wt. % in H2O))

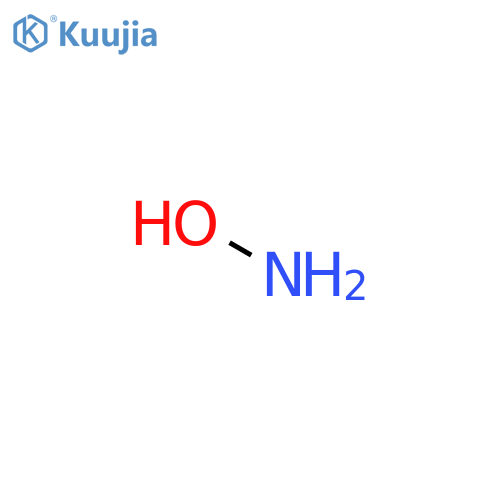

7803-49-8 structure

商品名:Hydroxylamine Solution(50wt. % in H2O)

Hydroxylamine Solution(50wt. % in H2O) 化学的及び物理的性質

名前と識別子

-

- Hydroxylamine

- hydroxylamine,freebase

- hydroxylaminefree-base

- NH2OH

- Oxammonium

- Oxyammonia

- FH-50

- FH-50TM

- Hydroxylamine solution

- HDA

- Hydroxylamine Solution(50wt. % in H2O)

- Lopac0_000637

- hydroxy amine

- Q259997

- DTXSID7041043

- HSDB 579

- CCG-204724

- Epitope ID:117722

- EC 232-259-2

- DTXCID5021043

- [NH2OH]

- N-hydroxyamine

- AKOS009031565

- (hydroxyamino)methanol

- NCGC00015527-02

- CHEBI:15429

- BDBM50082140

- arninoalcohol

- NS00009755

- azinous acid

- amino alcohol

- MFCD00044522

- Hydroxylamine Solution (50 wt. % in H2O)

- Lopac-H-9876

- Q27110261

- Nitroxide

- Hydroxylamine, 50 wt. % solution in water

- FT-0627150

- dihydridohydroxidonitrogen

- NCGC00162208-01

- BCP03655

- (1) hydroxylamine

- NCGC00015527-03

- Hydroxylamine hydrochloride in combination with isoniazid and rifampicin

- MRF-0000034

- H2NHO

- amine N-oxide

- NCGC00015527-01

- H2N-OH

- H2NOH

- NCGC00015527-05

- Q27110260

- amino-alcohol

- (NH2OH)

- SDCCGSBI-0050617.P002

- HYDROXYAMINE

- 13408-29-2

- EINECS 232-259-2

- 2FFDCFE4-66E9-4869-8F4D-DC8E410797E7

- A901585

- Hydroxylamin

- hydroxyl-amine

- CHEMBL1191361

- 7803-49-8

- HYDROXYLAMINE [HSDB]

- UNII-2FP81O2L9Z

- hydroxyl amine

- J-502073

- 2FP81O2L9Z

- 11104-93-1

- oxidoazanium

- N H2 O H

- 11129-69-4

- hyroxylamine

- HYDROXYLAMINE [MI]

- C00192

- HONH2

- DB-080981

-

- MDL: MFCD00044522

- インチ: InChI=1S/H3NO/c1-2/h2H,1H2

- InChIKey: AVXURJPOCDRRFD-UHFFFAOYSA-N

- ほほえんだ: NO

計算された属性

- せいみつぶんしりょう: 33.02150

- どういたいしつりょう: 33.021464

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 2

- 回転可能化学結合数: 0

- 複雑さ: 2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- 色と性状: 無水結晶で、潮解しやすく、揮発しやすい。

- 密度みつど: 1.078 g/mL at 25 °C

- ゆうかいてん: 7°C

- ふってん: >100 °C

- フラッシュポイント: °C

- 屈折率: n20/D 1.393

- すいようせい: Miscible with water, liquid ammonia and methanol. Slightly miscible with ether, benzene, carbon disulfide and chloroform.

- あんていせい: Stable. Incompatible with oxidizing agents, potassium dichromate, chromium trioxide, zinc, calcium, copper, sodium, ammonia, carbonyls, phosphorus halides, pyridine, hypochlorites.

- PSA: 46.25000

- LogP: 0.03460

- マーカー: 13,4853

- 濃度: 50 wt. % in H2O

- じょうきあつ: 9 mmHg ( 40 °C)

- 酸性度係数(pKa): pK (20°) 7.97

- かんど: 光に敏感な、熱に敏感である

Hydroxylamine Solution(50wt. % in H2O) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H290;H302+H312;H315;H317;H318;H335;H351;H371;H373;H400

- 警告文: P260;P273;P280;P305+P351+P338;P308+P311

- 危険物輸送番号:UN 3082 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 5-21/22-37/38-40-41-43-48/22-50

- セキュリティの説明: S23-S26-S36/37/39-S47-S61-S22

- 福カードFコード:4.8

- RTECS番号:NC2975000

-

危険物標識:

- TSCA:Yes

- リスク用語:R5; R22; R37/38; R41; R43; R48/22; R50

- 危険レベル:8

- 包装等級:II

- どくせい:LD50 i.p. in mice: 1.83 mmol/kg (Smith, Layne)

- セキュリティ用語:8

- 危険レベル:8

- 包装グループ:II

- 包装カテゴリ:II

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Hydroxylamine Solution(50wt. % in H2O) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33945-5.0g |

hydroxylamine |

7803-49-8 | 5.0g |

$222.0 | 2023-02-14 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039827-25ml |

Hydroxylamine, 50wt.% in H2O |

7803-49-8 | nan | 25ml |

¥31.50 | 2024-07-09 | |

| Enamine | EN300-33945-5g |

hydroxylamine |

7803-49-8 | 5g |

$222.0 | 2023-09-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H828371-5ml |

Hydroxylamine |

7803-49-8 | 50% solution in H2O | 5ml |

¥42.00 | 2022-01-10 | |

| TRC | H943708-1ml |

Hydroxylamine Solution(50 wt. % in H2O) |

7803-49-8 | 1ml |

$ 59.00 | 2023-09-07 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039827-100ml |

Hydroxylamine, 50wt.% in H2O |

7803-49-8 | nan | 100ml |

¥119.00 | 2024-07-09 | |

| abcr | AB131585-500 ml |

Hydroxylamine, 50% aqueous solution; . |

7803-49-8 | 50% | 500 ml |

€82.10 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H164487-250ml |

Hydroxylamine Solution(50wt. % in H2O) |

7803-49-8 | 50 wt.% in H2O | 250ml |

¥617.90 | 2023-09-02 | |

| Oakwood | 069272-100ml |

Hydroxylamine (50% solution in water) |

7803-49-8 | 97% | 100ml |

$23.00 | 2024-07-19 | |

| Cooke Chemical | A4851112-25ml |

Hydroxylamine solution |

7803-49-8 | 50wt.%inH2O | 25ml |

RMB 79.20 | 2025-02-20 |

Hydroxylamine Solution(50wt. % in H2O) 関連文献

-

1. Kinetics and mechanism of reaction of hydroxylamine with methylcytosinesG. Michael Blackburn,Vishnu C. Solan J. Chem. Soc. Perkin Trans. 2 1977 609

-

2. Kinetics, mechanism, and stoicheiometry of the oxidation of hydroxylamine by nitric acidJohn R. Pembridge,Geoffrey Stedman J. Chem. Soc. Dalton Trans. 1979 1657

-

3. LXI.—On the production of hydroxylamine from nitric acidEdward Divers J. Chem. Soc. Trans. 1883 43 443

-

4. O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactionsMartin J. P. Harger J. Chem. Soc. Perkin Trans. 1 1981 3284

-

5. XXIX.—Hydroxylamine-αβ-disulphonates (structural isomerides of hydroximinosulphates or hydroxylamine-ββ-disulphonates)Tamemasa Haga J. Chem. Soc. Trans. 1906 89 240

7803-49-8 (Hydroxylamine Solution(50wt. % in H2O)) 関連製品

- 68120-41-2(alpha-methyl-3-trifluoromethylbenzyl bromide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:7803-49-8)Hydroxylamine aqueous solution

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ